molecular formula C9H9ClOS2 B14061123 1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one

1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one

Cat. No.: B14061123
M. Wt: 232.8 g/mol
InChI Key: XROHJFZQQNKFIA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol . This compound is characterized by the presence of a chloro group, a dimercaptophenyl group, and a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one typically involves the reaction of 1-chloropropan-2-one with 2,3-dimercaptophenyl under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors to accommodate the increased volume .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the dimercaptophenyl moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include oxidative stress response and inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and dimercaptophenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H9ClOS2

Molecular Weight

232.8 g/mol

IUPAC Name

1-[2,3-bis(sulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClOS2/c1-5(11)8(10)6-3-2-4-7(12)9(6)13/h2-4,8,12-13H,1H3

InChI Key

XROHJFZQQNKFIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)S)S)Cl

Origin of Product

United States

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